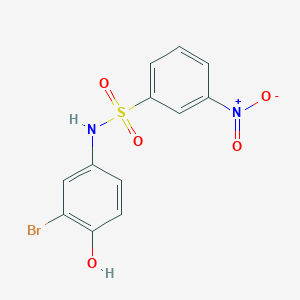
2-chloro-4-nitrobenzyl 4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-nitrobenzyl 4-fluorobenzoate is an organic compound that features both chloro and nitro functional groups on a benzyl ring, as well as a fluorobenzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitrobenzyl 4-fluorobenzoate typically involves the esterification of 2-chloro-4-nitrobenzyl alcohol with 4-fluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl).
Major Products
Reduction: 2-chloro-4-aminobenzyl 4-fluorobenzoate.
Substitution: 2-amino-4-nitrobenzyl 4-fluorobenzoate.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-nitrobenzyl 4-fluorobenzoate is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential probe for biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-chloro-4-nitrobenzyl 4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects. The chloro and fluorobenzoate groups may enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-4-fluorobenzoic acid
- 2-chloro-4-nitrobenzyl alcohol
- 4-fluorobenzoic acid
Uniqueness
2-chloro-4-nitrobenzyl 4-fluorobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and nitro groups on the benzyl ring, along with the fluorobenzoate ester, makes it a versatile intermediate for various synthetic applications.
Eigenschaften
IUPAC Name |
(2-chloro-4-nitrophenyl)methyl 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO4/c15-13-7-12(17(19)20)6-3-10(13)8-21-14(18)9-1-4-11(16)5-2-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIQQOCFZJFULC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1,3-benzodioxol-5-ylmethyl){[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B5097671.png)


![4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]morpholine](/img/structure/B5097684.png)
![4-{2-[2,7-bis(allyloxy)-9H-fluoren-9-ylidene]hydrazino}benzoic acid](/img/structure/B5097692.png)
![3-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]propanenitrile](/img/structure/B5097702.png)
![4-[6-(3-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5097706.png)
![1-(2-furoyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5097708.png)
![[3-(2-fluorobenzyl)-1-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5097716.png)
![8-(2,5-difluorobenzyl)-1-isobutyl-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5097736.png)
![5-{2-[(4-methoxybenzyl)thio]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5097745.png)
![1-[(3,4-dimethoxyphenyl)methyl]-N-(2,6-dimethylphenyl)pyridin-1-ium-3-carboxamide;chloride](/img/structure/B5097751.png)

![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[(5-methyl-2-thienyl)methyl]piperidine](/img/structure/B5097764.png)
